molecular formula C19H24N2O5 B11378642 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11378642
M. Wt: 360.4 g/mol
InChI Key: LPZFRBVPBHCBNB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide (CAS: VC15285640, molecular formula: C₁₉H₂₄N₂O₅, molecular weight: 360.4 g/mol) is a structurally complex synthetic organic compound. Its architecture integrates three key moieties:

  • Morpholin-4-yl group: A six-membered morpholine ring with one oxygen and one nitrogen atom, enhancing solubility and enabling hydrogen bonding.
  • 4-Methoxyphenoxy acetamide: A phenoxy group substituted with a methoxy (–OCH₃) group at the para position, linked to an acetamide backbone.

This compound is synthesized via multi-step reactions, including furan-morpholine intermediate formation, etherification of 4-methoxyphenol with chloroacetic acid, and coupling of intermediates .

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H24N2O5/c1-23-15-4-6-16(7-5-15)26-14-19(22)20-13-17(18-3-2-10-25-18)21-8-11-24-12-9-21/h2-7,10,17H,8-9,11-14H2,1H3,(H,20,22)

InChI Key

LPZFRBVPBHCBNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and morpholin-4-yl intermediates, followed by their coupling with 2-(4-methoxyphenoxy)acetamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the methoxy group may produce a hydroxyl derivative.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide. The compound's structure suggests potential activity against various cancer cell lines.

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, they may interact with the epidermal growth factor receptor (EGFR) or other kinases, leading to reduced tumor growth and metastasis .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

  • Case Study : A study highlighted that compounds designed with similar scaffolds exhibited varying degrees of COX-II inhibition, suggesting that modifications in the chemical structure could enhance anti-inflammatory potency .

Neuroprotective Effects

Emerging research suggests that compounds containing morpholine and furan may offer neuroprotective benefits. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress.

  • Anticancer Studies :
    • A recent study focused on the synthesis of furan-containing compounds and their evaluation against various cancer cell lines. Results indicated that modifications in the morpholine ring significantly affected cytotoxicity and selectivity towards cancer cells .
  • COX Inhibition :
    • Another research effort evaluated the anti-inflammatory effects of morpholine derivatives, revealing that certain substitutions enhanced COX-II selectivity compared to traditional NSAIDs like Celecoxib .
  • Neuroprotection :
    • Investigations into neuroprotective agents have shown that compounds with a furan moiety can reduce neuronal apoptosis in models of neurodegeneration, highlighting their potential therapeutic roles .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The uniqueness of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide lies in its hybrid structure, combining features from multiple pharmacologically relevant classes. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Differences References
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide Replaces morpholine with dimethylamino (–N(CH₃)₂) group Dimethylamino enhances lipophilicity but reduces hydrogen-bonding capacity compared to morpholine.
N-[2-(morpholin-4-yl)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide Trimethylphenoxy group instead of 4-methoxyphenoxy Increased steric hindrance and lipophilicity due to methyl groups; methoxy in the target compound improves polarity.
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Lacks furan ring; has amino (–NH₂) substitution Absence of furan reduces aromatic stacking potential; amino group may alter pharmacokinetics.
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide Chlorophenyl instead of furan-morpholine-ethyl chain Simpler structure with lower molecular weight; lacks the multifunctional complexity of the target compound.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholine group enhances water solubility compared to analogs with alkylamines (e.g., dimethylamino) .
  • Lipophilicity: The 4-methoxyphenoxy group increases polarity relative to methyl- or halogen-substituted phenoxy derivatives (e.g., 4-chlorophenoxy) .

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 396.87 g/mol
Molecular Formula C19H24N2O5
LogP 1.4034
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 58.958 Ų

The presence of a furan ring, morpholine moiety, and methoxyphenoxy group suggests diverse interactions with biological targets, enhancing its therapeutic potential .

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. Specifically, studies suggest that these compounds may act as sigma-1 receptor antagonists, which are promising targets for treating neuropathic pain and other neurological disorders. The anti-hyperalgesic effects observed in related compounds imply that this compound may also possess similar therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Starting from appropriate precursors, the furan ring is synthesized under controlled conditions.
  • Morpholine Attachment : The morpholine moiety is introduced through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves coupling the methoxyphenoxy group with the morpholine-furan structure to yield the target compound.

Each step requires optimization of reaction conditions to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Sigma Receptor Interaction : Preliminary studies suggest that this compound may interact with sigma receptors, influencing pain pathways. Further pharmacological studies are necessary to elucidate the precise mechanisms of action and potential side effects associated with these interactions.
  • Antibacterial Activity : Related furan derivatives have shown broad antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline in certain cases . This highlights the potential for developing new antibacterial agents based on this compound's structure.
  • Comparative Analysis with Similar Compounds :
Compound NameStructure HighlightsUnique Features
N-(2-morpholin-4-ylethyl)-2-naphthyloxyacetamideContains naphthalene instead of furanPotentially different receptor affinity
3-[4-(furan-3-yl)-phenoxy]-N-methylpropanamideFeatures a phenoxy group without morpholineDifferent pharmacokinetic properties
1-[3-(methoxyphenyl)-1H-pyrazol] acetamideLacks furan and morpholine but retains acetamideDistinct mechanism of action

This table illustrates how structural variations can influence biological activity, emphasizing the unique position of this compound in medicinal chemistry .

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